Cas no 105087-82-9 (4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE)

4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
-
- 4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE
- F84602
- 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
- NSC207940
- EN300-6494359
- 105087-82-9
- 60129-40-0
- NSC-207940
- 3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
- 3-Methyl-1,3-thiazolidine-4-carboxylic acidhydrochloride
- 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
- 3-Methylthiazolidine-4-carboxylicacidhydrochloride
- AKOS015893255
- 3-Methylthiazolidine-4-carboxylic acid hydrochloride
- Z3069281046
- DTXSID60544117
- DTXCID20494902
-
- MDL: MFCD19103305
- Inchi: InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H
- InChI Key: KRCOYPGXPMAKOU-UHFFFAOYSA-N
- SMILES: CN1CSCC1C(=O)O.Cl
Computed Properties
- Exact Mass: 183.0120774g/mol
- Monoisotopic Mass: 183.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.8Ų
4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6494359-0.5g |
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 95.0% | 0.5g |
$108.0 | 2025-03-14 | |
Enamine | EN300-6494359-0.1g |
3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 95.0% | 0.1g |
$42.0 | 2025-03-14 | |
Ambeed | A324524-25g |
3-Methylthiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 97% | 25g |
$2113.0 | 2024-05-30 | |
Aaron | AR024W0Q-250mg |
3-Methylthiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 97% | 250mg |
$50.00 | 2025-02-13 | |
Aaron | AR024W0Q-1g |
3-Methylthiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 97% | 1g |
$153.00 | 2025-02-13 | |
1PlusChem | 1P024VSE-5g |
3-Methylthiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 97% | 5g |
$507.00 | 2023-12-26 | |
1PlusChem | 1P024VSE-1g |
3-Methylthiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 97% | 1g |
$182.00 | 2023-12-26 | |
Aaron | AR024W0Q-100mg |
3-Methylthiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 97% | 100mg |
$35.00 | 2025-02-13 | |
Ambeed | A324524-250mg |
3-Methylthiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 97% | 250mg |
$140.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668293-10g |
3-Methylthiazolidine-4-carboxylic acid hydrochloride |
105087-82-9 | 97% | 10g |
¥9231.00 | 2024-08-09 |
4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE Related Literature
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE
Comprehensive Overview of 4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE (CAS No. 105087-82-9)
4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE (CAS No. 105087-82-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its thiazolidine core structure, is widely studied for its potential applications in drug development, particularly in the synthesis of bioactive molecules. The presence of a carboxylic acid group and a methyl substituent enhances its reactivity, making it a valuable intermediate in organic synthesis.
In recent years, the demand for 4-THIAZOLIDINECARBOXYLIC ACID derivatives has surged due to their role in designing novel therapeutic agents. Researchers are particularly interested in its potential as a building block for antimicrobial and anti-inflammatory compounds. The hydrochloride salt form improves its solubility, facilitating its use in aqueous-based reactions. This property is critical for drug formulation and delivery systems, which are hot topics in modern pharmacology.
The compound’s CAS No. 105087-82-9 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry. Users often inquire about its synthesis methods, physicochemical properties, and safety data. For instance, common queries include: "How to synthesize 3-METHYL-4-THIAZOLIDINECARBOXYLIC ACID HYDROCHLORIDE?" or "What are the applications of thiazolidine derivatives in drug discovery?" Addressing these questions, this article provides a detailed exploration of the compound’s characteristics and uses.
From a structural perspective, the thiazolidine ring is a five-membered heterocycle containing sulfur and nitrogen, which contributes to its unique chemical behavior. This scaffold is found in several FDA-approved drugs, underscoring its importance in pharmaceutical innovation. The methyl group at the 3-position further modifies its electronic and steric properties, enabling tailored interactions with biological targets. Such features make CAS No. 105087-82-9 a compound of interest for structure-activity relationship (SAR) studies.
In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for 4-THIAZOLIDINECARBOXYLIC ACID derivatives. Sustainable methods, such as catalytic reactions and solvent-free conditions, align with global trends toward reducing environmental impact. This focus on sustainability resonates with users searching for green synthesis techniques or biodegradable intermediates.
Additionally, the compound’s role in peptide modification and proteomics research is gaining traction. Its ability to act as a protecting group or linker in peptide synthesis makes it invaluable for developing bioconjugates and diagnostic probes. These applications are frequently discussed in forums and publications related to biotechnology and personalized medicine.
In summary, 4-THIAZOLIDINECARBOXYLIC ACID, 3-METHYL-, HYDROCHLORIDE (CAS No. 105087-82-9) is a versatile compound with broad implications in drug development, biochemical research, and sustainable chemistry. Its unique structure and functional groups enable diverse applications, from antimicrobial agents to peptide engineering. As interest in thiazolidine-based compounds continues to grow, this compound remains a focal point for innovation and discovery.
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